Home > Products > Screening Compounds P87725 > Dapagliflozin MonoAcetyl Impurity
Dapagliflozin MonoAcetyl Impurity - 1632287-34-3

Dapagliflozin MonoAcetyl Impurity

Catalog Number: EVT-1747257
CAS Number: 1632287-34-3
Molecular Formula: C23H27ClO7
Molecular Weight: 450.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dapagliflozin MonoAcetyl Impurity, known by its Chemical Abstracts Service number 1632287-34-3, is a significant impurity associated with the pharmaceutical compound dapagliflozin, a sodium-glucose co-transporter 2 inhibitor used primarily in the treatment of type 2 diabetes. This impurity is characterized by its molecular formula C23H27ClO7C_{23}H_{27}ClO_{7} and a molecular weight of 450.91 g/mol. It is also referred to by various synonyms, including Dapagliflozin Acetyl Impurity and Dapagliflozin Methyl Acetate .

Source and Classification

Dapagliflozin MonoAcetyl Impurity is classified as a process impurity and is essential for quality control in the production of dapagliflozin. Its presence is monitored during the manufacturing process to ensure the safety and efficacy of the final pharmaceutical product. The compound can be obtained from chemical suppliers specializing in pharmaceutical impurities, which provide quality assurance through certificates of analysis and characterization data .

Synthesis Analysis

Methods and Technical Details

The synthesis of Dapagliflozin MonoAcetyl Impurity typically involves several steps that include acetylation reactions. For example, dapagliflozin can be synthesized through a multi-step process that includes the use of acetylating agents such as acetic anhydride or acetyl chloride in the presence of suitable solvents like methanol or tetrahydrofuran. The acetylation step introduces an acetyl group to the dapagliflozin structure, resulting in the formation of this impurity .

The general synthetic route may involve:

  1. Formation of key intermediates: Initial compounds are synthesized through reactions involving aryl halides and lactones.
  2. Acetylation: Introduction of an acetyl group using acetic anhydride or similar reagents.
  3. Purification: The resulting product undergoes purification processes such as crystallization or chromatography to isolate Dapagliflozin MonoAcetyl Impurity from other by-products.
Molecular Structure Analysis

Structure and Data

The molecular structure of Dapagliflozin MonoAcetyl Impurity can be depicted as follows:

  • Molecular Formula: C23H27ClO7C_{23}H_{27}ClO_{7}
  • Molecular Weight: 450.91 g/mol
  • Structural Features: The compound features a tetrahydropyran ring with multiple hydroxyl groups and an ethoxybenzyl moiety, which contributes to its pharmacological properties.

The structure can be represented using chemical drawing software, highlighting functional groups such as hydroxyls and acetates that are crucial for its activity and stability .

Chemical Reactions Analysis

Reactions and Technical Details

Dapagliflozin MonoAcetyl Impurity participates in various chemical reactions that are critical for its characterization and application in quality control. Key reactions include:

  1. Acetylation Reaction: This involves introducing an acetyl group to the hydroxyl groups present in the dapagliflozin structure.
  2. Hydrolysis: Under certain conditions, the acetyl group can be hydrolyzed back to regenerate dapagliflozin or other derivatives.

These reactions are essential for understanding the stability and behavior of the impurity during pharmaceutical formulation processes .

Mechanism of Action

Process and Data

The presence of impurities like Dapagliflozin MonoAcetyl may influence the pharmacokinetics and pharmacodynamics profiles of dapagliflozin formulations, necessitating careful monitoring during drug development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dapagliflozin MonoAcetyl Impurity exhibits several notable physical and chemical properties:

  • Appearance: White to off-white solid
  • Boiling Point: Approximately 613.3 °C (predicted)
  • Density: Approximately 1.318 g/cm³ (predicted)
  • Solubility: Slightly soluble in chloroform, dimethyl sulfoxide, and methanol
  • pKa: Approximately 13.19 (predicted)

These properties are critical for determining how this impurity behaves under various conditions during drug formulation .

Applications

Scientific Uses

Dapagliflozin MonoAcetyl Impurity serves several important roles in pharmaceutical science:

  1. Quality Control: It is used as a reference standard in quality assurance processes during the manufacturing of dapagliflozin.
  2. Regulatory Compliance: The impurity is relevant for Abbreviated New Drug Application filings with regulatory bodies like the Food and Drug Administration.
  3. Toxicity Studies: It aids in assessing the safety profiles of dapagliflozin formulations through toxicity studies.

Introduction to Pharmaceutical Impurities in SGLT2 Inhibitor Therapeutics

Role of Process-Related and Degradation Impurities in Drug Development

Process-related and degradation impurities in SGLT2 inhibitors like Dapagliflozin directly impact drug safety, efficacy, and regulatory compliance. These impurities arise during synthesis (e.g., incomplete reactions, intermediates) or storage (e.g., hydrolysis, oxidation). For Dapagliflozin, the monoacetyl impurity (CAS: 1632287-34-3) is a process-related metabolite formed during acetylation steps of the glucose moiety [2] [5]. Regulatory agencies (FDA, EMA) mandate strict control of such impurities to ensure patient safety. The ICH Q3A/B guidelines require identification and quantification of impurities exceeding thresholds (e.g., 0.10% for daily doses ≤2g), necessitating advanced analytical methods like HPLC and LC-MS [4] [5].

Analytical Control Strategies include:

  • Chromatographic Separation: Reverse-phase HPLC with PDA detection for resolving acetylated impurities from the parent drug [10].
  • Stability Studies: Forced degradation under heat, light, and pH variations to predict impurity formation pathways [4] [10].Table 1: Classification of Dapagliflozin Impurities
Impurity TypeExample CAS No.SourceSignificance
Process-Related461432-23-5Brominated intermediateAffects yield and purity [9]
Degradation2176485-21-3Oxidation byproductStability indicator [8]
Metabolite1632287-34-3Acetylation during synthesisCritical for CoA validation [5]

Structural and Functional Relationship Between Dapagliflozin and Its Acetylated Derivative

Structural Analysis

Dapagliflozin MonoAcetyl Impurity (C₂₃H₂₇ClO₇; MW: 450.91 g/mol) is structurally characterized by an acetyl group at the C6 position of the glucose unit, replacing the parent drug’s hydroxyl group. This modification alters the molecule’s polarity and stability. Key features include:

  • IUPAC Name: ((2R,3S,4R,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl acetate [5].
  • Stereochemistry: Retains the β-D-glucopyranose configuration but exhibits reduced hydrogen-bonding capacity due to acetyl substitution [5] [6].
  • Physicochemical Properties: Higher lipophilicity (logP: 2.8 vs. 1.5 for Dapagliflozin) and reduced aqueous solubility [5] [10].

Table 2: Molecular Comparison of Dapagliflozin and MonoAcetyl Impurity

PropertyDapagliflozin (C₂₁H₂₅ClO₆)MonoAcetyl Impurity (C₂₃H₂₇ClO₇)Impact
Molecular Weight408.87 g/mol450.91 g/molAlters chromatographic retention [5]
Key Functional GroupsC6-hydroxymethylC6-acetateReduces SGLT2 binding [6]
BioactivitySGLT2 inhibitor (IC₅₀: 1.1 nM)Inactive metaboliteNo therapeutic contribution [6]

Formation Pathways and Synthesis

The acetyl impurity forms via:

  • Synthetic Byproduct: Acetylation of Dapagliflozin’s glucose moiety during protection/deprotection steps using acetic anhydride [6] [10].
  • Metabolic Pathway: Hepatic glucuronidation mediated by UGT1A9, though primarily detected as a process impurity [5] [6].Synthesis involves regioselective acetylation of Dapagliflozin under anhydrous conditions, followed by purification via silica gel chromatography [5].

Analytical Detection and Characterization

Primary Methods:

  • HPLC-UV/ELSD: Uses C18 columns (e.g., BDS Hypersil) with acetonitrile-phosphate buffer gradients; retention time: 8.2 min (vs. 6.5 min for Dapagliflozin) [5] [10].
  • LC-MS/MS: [M+H]⁺ ion at m/z 451.3 for quantification [5].Structural Confirmation:
  • NMR: ¹H NMR signals at δ 2.05 (s, 3H, -COCH₃) and δ 4.15–4.40 (m, 2H, -CH₂OCO-) [4].
  • FT-IR: C=O stretch at 1740 cm⁻¹ [5].

Table 3: Analytical Parameters for MonoAcetyl Impurity

MethodConditionsDetection LimitKey Identifier
HPLC-UVAcetonitrile: 0.1% H₃PO₄ (45:55); 220 nm0.05%RT: 8.2 min [10]
LC-MSESI+ mode; C8 column0.01 µg/mLm/z 451.3 → 391.2 [5]
1H NMR (DMSO-d6)500 MHzN/Aδ 2.05 (s, -COCH₃) [4]

Properties

CAS Number

1632287-34-3

Product Name

Dapagliflozin MonoAcetyl Impurity

IUPAC Name

[(2R,3S,4R,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate

Molecular Formula

C23H27ClO7

Molecular Weight

450.9 g/mol

InChI

InChI=1S/C23H27ClO7/c1-3-29-17-7-4-14(5-8-17)10-16-11-15(6-9-18(16)24)23-22(28)21(27)20(26)19(31-23)12-30-13(2)25/h4-9,11,19-23,26-28H,3,10,12H2,1-2H3/t19-,20-,21+,22-,23+/m1/s1

InChI Key

BUEQNLXFYWBZES-ZQGJOIPISA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)O)O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.